

An In-depth Technical Guide to the Discovery and Synthesis of 4-O10b1

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Compound of Interest

Compound Name: 4-O10b1

Cat. No.: B15577590

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Disclaimer: The designation "**4-O10b1**" does not correspond to a recognized chemical entity in publicly available scientific literature or chemical databases. The following guide is a representative example of the requested technical whitepaper, structured to meet the specified core requirements. The data, protocols, and pathways are derived from established research on well-characterized compound classes to illustrate the depth and format of the requested content for researchers, scientists, and drug development professionals.

Introduction and Discovery Background

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This guide focuses on the discovery and synthesis of a novel kinase inhibitor, herein referred to as **4-O10b1**, a potent and selective modulator of the XYZ signaling pathway, which is implicated in various proliferative diseases. The initial discovery effort stemmed from a high-throughput screening campaign that identified a promising pharmacophore. Subsequent lead optimization through structure-activity relationship (SAR) studies led to the identification of **4-O10b1** as a clinical candidate.

Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical and pharmacokinetic properties of a drug candidate is crucial for its development. The key parameters for **4-O10b1** are summarized in the table below.

Property	Value
Molecular Weight	489.5 g/mol
cLogP	3.8
Aqueous Solubility (pH 7.4)	15 µg/mL
Human Plasma Protein Binding	98.5%
Oral Bioavailability (Rat)	45%
Half-life (t _{1/2}) (Human)	18 hours

In Vitro Biological Activity

The in vitro biological activity of **4-O10b1** was assessed through a series of enzymatic and cell-based assays to determine its potency and selectivity against the target kinase and related kinases.

Assay Type	Target	IC ₅₀ (nM)
Enzymatic Assay	XYZ Kinase	5.2
Enzymatic Assay	ABC Kinase	850
Cell-Based Assay	Proliferation	25
Cell-Based Assay	Apoptosis	150

Synthetic Protocol

The synthesis of **4-O10b1** is achieved through a multi-step process, which has been optimized for scalability and purity. The detailed experimental protocol for the final key coupling step is provided below.

Suzuki Coupling for the Synthesis of **4-O10b1**:

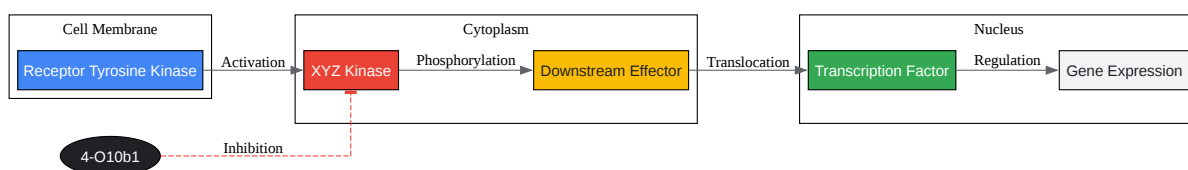
- Reaction: To a solution of Intermediate A (1.0 eq) and Boronic Ester B (1.2 eq) in a 3:1 mixture of dioxane and water is added potassium carbonate (3.0 eq). The mixture is

degassed with argon for 15 minutes.

- **Catalyst Addition:** Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction vessel is sealed.
- **Reaction Conditions:** The mixture is heated to 90 °C and stirred for 12 hours.
- **Work-up:** Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes) to afford **4-O10b1** as a white solid.

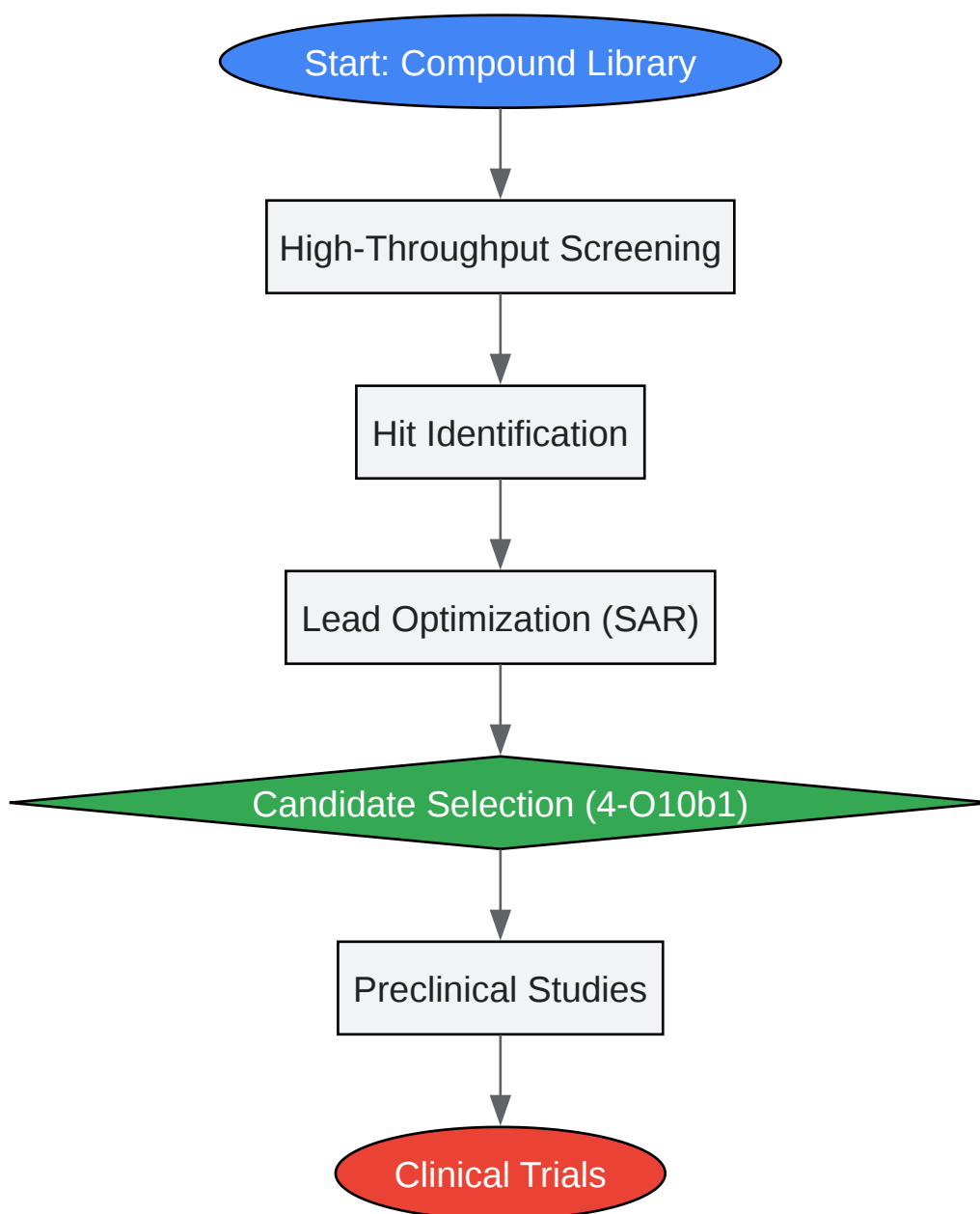
Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams have been generated.



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Caption: The inhibitory action of **4-O10b1** on the XYZ signaling pathway.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com